![molecular formula C35H20N4Na6O21S6 B10763224 hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF 023 is a chemical compound known for its role as a selective antagonist of purinergic P2X1 receptors. It is formally named 8,8′- [carbonylbis (imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid, hexasodium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NF 023 involves multiple steps, starting with the preparation of the naphthalene trisulfonic acid derivatives. The key steps include:
Sulfonation: The introduction of sulfonic acid groups to the naphthalene ring.
Condensation: The reaction of the sulfonated naphthalene with carbonyl and amine groups to form the final compound.
Industrial Production Methods: Industrial production of NF 023 typically involves large-scale sulfonation and condensation reactions under controlled conditions to ensure high purity and yield. The process requires precise temperature control and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: NF 023 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in NF 023.
Substitution: The sulfonic acid groups in NF 023 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
NF 023 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purinergic receptors.
Biology: NF 023 is employed in research related to cellular signaling and receptor function.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cardiovascular and inflammatory diseases.
Industry: NF 023 is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
NF 023 exerts its effects by selectively antagonizing purinergic P2X1 receptors. It binds to these receptors and inhibits their activation by adenosine triphosphate (ATP). This inhibition affects various cellular processes, including vasoconstriction and neurotransmission. The compound also interacts with other molecular targets, such as G-protein-coupled receptors, influencing signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Suramin: Another purinergic receptor antagonist with broader activity.
PPADS (Pyridoxal-phosphate-6-azophenyl-2’,4’-disulfonic acid): A selective antagonist for P2X receptors.
TNP-ATP (2’,3’-O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate): A potent antagonist for P2X receptors.
Comparison: NF 023 is unique in its high selectivity for P2X1 receptors compared to other similar compounds. While suramin and PPADS also target purinergic receptors, they have broader activity and less selectivity. TNP-ATP, on the other hand, is more potent but less selective than NF 023. This selectivity makes NF 023 particularly valuable in studies focusing on P2X1 receptor-specific functions and therapeutic applications .
Properties
Molecular Formula |
C35H20N4Na6O21S6 |
|---|---|
Molecular Weight |
1162.9 g/mol |
IUPAC Name |
hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;/q;6*+1/p-6 |
InChI Key |
FMQURVHYTBGYSQ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



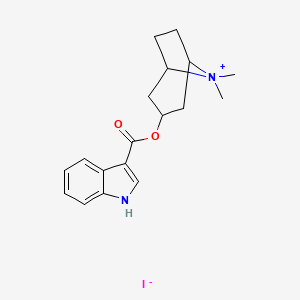
![2-[(4R,6S,7R,9R,10R,11E,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10763166.png)
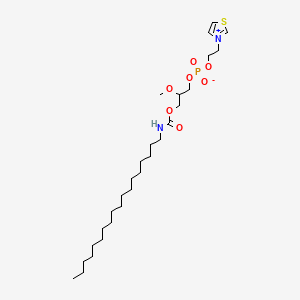

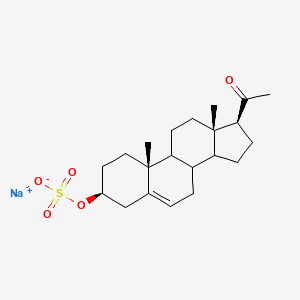
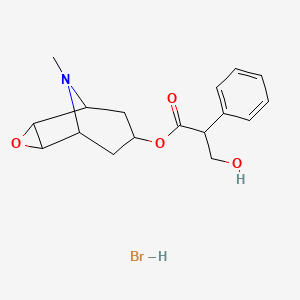
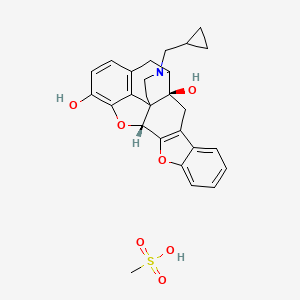
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)
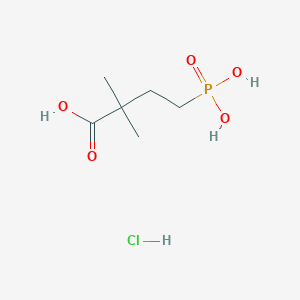
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)
![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)
![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)
